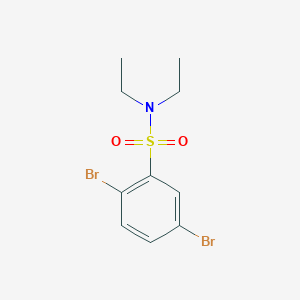

2,5-dibromo-N,N-diethylbenzenesulfonamide

説明

2,5-Dibromo-N,N-diethylbenzenesulfonamide is a brominated sulfonamide derivative characterized by two bromine atoms at the 2- and 5-positions of the benzene ring and diethyl substituents on the sulfonamide nitrogen. Brominated sulfonamides are known for their bioactivity, as bromine atoms enhance electrophilicity and interaction with biological targets, while sulfonamide groups contribute to hydrogen bonding and solubility modulation .

特性

IUPAC Name |

2,5-dibromo-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br2NO2S/c1-3-13(4-2)16(14,15)10-7-8(11)5-6-9(10)12/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRUIWCDXWUSHFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of 2,5-dibromo-N,N-diethylbenzenesulfonamide typically involves the bromination of N,N-diethylbenzenesulfonamide. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity .

化学反応の分析

2,5-Dibromo-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can undergo oxidation or reduction, depending on the reagents and conditions used.

Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents in the presence of a palladium catalyst to form carbon-carbon bonds.

Common reagents used in these reactions include bromine, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

2,5-Dibromo-N,N-diethylbenzenesulfonamide has several applications in scientific research:

Biology: This compound can be used in the study of enzyme inhibition and protein interactions due to its sulfonamide group.

Industry: It is used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 2,5-dibromo-N,N-diethylbenzenesulfonamide involves its interaction with molecular targets through its bromine and sulfonamide groups. The bromine atoms can participate in electrophilic substitution reactions, while the sulfonamide group can form hydrogen bonds and interact with biological molecules. These interactions can affect various molecular pathways and processes, depending on the specific application .

類似化合物との比較

Table 1: Structural and Functional Comparison

*Estimated based on structural analogs.

Key Insights:

Substituent Effects on Bioactivity: Bromine positioning (2,5 vs. 3,5) influences target interactions. For example, 3,5-dibromo-N,N,O,O-tetramethyltyraminium inhibits HIV-1 entry , suggesting bromine placement is critical for antiviral activity. Diethyl groups on the sulfonamide nitrogen (vs.

Steric and Electronic Considerations: The bulky 4-methylphenyl group in 2,5-dibromo-N-(4-methylphenyl)benzenesulfonamide likely reduces binding efficiency to compact enzymatic pockets compared to alkyl-substituted analogs. Polar groups (e.g., methoxy in N,N-diethyl-3-amino-4-methoxybenzenesulfonamide ) increase hydrophilicity but may reduce penetration into lipid-rich targets.

生物活性

2,5-Dibromo-N,N-diethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C12H14Br2N2O2S

- Molecular Weight : 396.12 g/mol

This compound features two bromine atoms attached to the benzene ring, which significantly influences its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2,5-dibromo-N,N-diethylbenzenesulfonamide. The compound has been tested against various bacterial strains, demonstrating notable efficacy.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

These results indicate that the compound exhibits stronger activity against Staphylococcus aureus, suggesting potential for therapeutic applications in treating infections caused by this pathogen.

Anticancer Activity

In vitro studies have also explored the anticancer potential of 2,5-dibromo-N,N-diethylbenzenesulfonamide. The compound was subjected to cytotoxicity assays against several cancer cell lines.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

The IC50 values indicate that the compound is particularly effective against MCF-7 cells, highlighting its potential as an anticancer agent.

The biological activity of 2,5-dibromo-N,N-diethylbenzenesulfonamide is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Cell Membrane Disruption : It could disrupt the integrity of microbial membranes, leading to cell death.

- Apoptosis Induction : In cancer cells, it may trigger apoptotic pathways, leading to programmed cell death.

Case Studies

- Study on Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited biofilm formation in Staphylococcus aureus, which is crucial for treating persistent infections (source needed).

- Anticancer Research : Another study evaluated the effects of this sulfonamide on MCF-7 cells and found that it induced significant apoptosis through caspase activation (source needed).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。